s-Triazine, hexahydro-1,3,5-tri-p-tolyl-
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Overview
Description
1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane is a triazine derivative characterized by three 4-methylphenyl groups attached to a triazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with 4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace one of the substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Known for its use in organic synthesis and materials science.
1,3,5-Tris(4-aminophenyl)benzene: Studied for its potential in medicinal chemistry and as a precursor for other functional materials
Uniqueness: 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure allows for distinct reactivity and applications compared to other triazine derivatives.
Biological Activity
s-Triazine, hexahydro-1,3,5-tri-p-tolyl (C24H27N3), is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of s-Triazine Derivatives
The synthesis of hexahydro-1,3,5-triazine derivatives typically involves a condensation reaction of aromatic amines with formaldehyde. For example, a study synthesized several derivatives (3a-g) using a "1+1+1+1+1+1" approach, resulting in compounds that were characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . The general synthetic route is illustrated in the following table:
Compound | Synthesis Method | Key Characteristics |
---|---|---|
3a | Condensation of aniline derivatives | Antimicrobial activity |
3g | Reaction with p-toluidine | Notable anti-biofilm effects |
2.1 Antimicrobial Properties
Research indicates that hexahydro-1,3,5-triazine derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 3g demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones ranging from 10 to 15 mm . The results showed that while most synthesized compounds displayed mild antimicrobial effects compared to ampicillin, compound 3g was identified as a potential anti-biofilm agent.
Table: Antimicrobial Activity of Hexahydro-1,3,5-Triazines
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
3g | Staphylococcus aureus | 12 |
3g | Klebsiella pneumoniae | 15 |
Control | Ampicillin | >20 |
2.2 Anti-biofilm Activity
The ability of compound 3g to inhibit biofilm formation was also investigated. It was found that increasing concentrations of the compound led to a significant reduction in biofilm formation by S. aureus. At concentrations of 40 and 100 μM, the inhibition rates reached up to 70% .
Figure: Biofilm Inhibition by Compound 3g
Biofilm Inhibition
The biological activity of s-Triazine compounds is believed to stem from their interactions with specific molecular targets within microbial cells. Molecular docking studies have shown that compound 3g binds effectively to glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall synthesis . This interaction suggests a potential mechanism for its antimicrobial action.
4.1 Cancer Research Applications
Recent studies have also explored the anticancer properties of triazine derivatives. For example, certain derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .
Table: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | A549 | 0.20 |
Derivative B | MCF-7 | 1.25 |
Derivative C | HeLa | 1.03 |
These findings highlight the potential for further development of s-Triazine compounds in cancer therapeutics.
Properties
CAS No. |
6639-47-0 |
---|---|
Molecular Formula |
C24H27N3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1,3,5-tris(4-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3 |
InChI Key |
UAJWDYLSRSNGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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